molecular formula C9H10N2O B12884931 N,N-dimethylbenzo[c]isoxazol-5-amine

N,N-dimethylbenzo[c]isoxazol-5-amine

Cat. No.: B12884931
M. Wt: 162.19 g/mol
InChI Key: PMBGBWGQSCMJCG-UHFFFAOYSA-N
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Description

Introduction to N,N-Dimethylbenzo[c]isoxazol-5-amine

Systematic Nomenclature and Structural Identification

This compound (CAS No. 548798-29-4) is a bicyclic aromatic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . Its IUPAC name reflects three critical structural features:

  • A benzo[c]isoxazole core, where the benzene ring is fused to the isoxazole ring at the 1,2-positions (denoted by the "[c]" fusion index).
  • A dimethylamino group (-N(CH₃)₂) substituted at position 5 of the isoxazole ring.
  • The numbering system prioritizes the isoxazole ring, with positions 1–3 assigned to the heteroatoms (oxygen at position 1, nitrogen at position 2) and the benzene fusion at positions 4–6.

The compound’s SMILES notation (CN(C)C1=CC2=CON=C2C=C1) and InChIKey (LASGGRUCCAHNAW-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties.

Table 1: Key Structural and Molecular Properties
Property Value
IUPAC Name This compound
CAS No. 548798-29-4
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
SMILES CN(C)C1=CC2=CON=C2C=C1
Topological Polar Surface Area 38.2 Ų

The benzo[c]isoxazole scaffold exhibits a 10π-electron system, but its aromaticity is disrupted by cross-conjugation between the oxygen and nitrogen lone pairs. This electronic configuration renders the core highly reactive, particularly at the nitrogen and oxygen centers.

Historical Context in Heterocyclic Chemistry Research

The synthesis of benzo[c]isoxazole derivatives emerged in the mid-20th century as part of broader efforts to explore heterocyclic systems for pharmaceutical applications. Early work focused on 1,3-dipolar cycloadditions between nitrile oxides and arylacetylenes, a method later adapted to introduce substituents like the dimethylamino group.

Key milestones include:

  • 1960s : Discovery of benzo[c]isoxazole’s utility as a precursor for quaternary salts, enabling nucleophilic substitutions at position 5.
  • 1990s : Development of N-alkylation protocols to install dimethylamino groups, enhancing solubility and bioactivity.
  • 2010s : Application of This compound as an intermediate in kinase inhibitor synthesis, leveraging its electron-deficient core for regioselective functionalization.

The compound’s historical significance lies in its role as a versatile building block for antimycobacterial and anticancer agents, driven by its ability to modulate electronic and steric profiles through substituent variation.

Position Within Isoxazole Derivative Classification

This compound belongs to two overlapping chemical classes:

Benzannulated Isoxazoles

Benzannulated isoxazoles are categorized by their fusion patterns:

  • Benzo[c]isoxazoles : Fusion at the 1,2-positions (e.g., this compound).
  • Benzo[d]isoxazoles : Fusion at the 2,3-positions (e.g., 3,7-dimethylbenzo[d]isoxazol-5-amine).

The "[c]" fusion imposes distinct reactivity, as the benzene ring shares two adjacent carbon atoms with the isoxazole, creating a strained π-system.

N-Substituted Isoxazolamines

Substitution at the isoxazole nitrogen alters electronic properties:

  • N,N-Dimethyl groups : Electron-donating effects increase nucleophilicity at the oxygen atom.
  • Unsubstituted amines : Higher basicity but reduced stability under acidic conditions.
Table 2: Comparative Analysis of Isoxazole Derivatives
Compound Fusion Type Substitution Key Applications
This compound [c] -N(CH₃)₂ at C5 Kinase inhibitor synthesis
3,7-Dimethylbenzo[d]isoxazol-5-amine [d] -CH₃ at C3, C7 Material science
5-Isoxazolamine None -NH₂ at C5 Ligand design

The N,N-dimethylamino group in this compound enhances its lipophilicity, making it favorable for crossing biological membranes in drug discovery campaigns.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N,N-dimethyl-2,1-benzoxazol-5-amine

InChI

InChI=1S/C9H10N2O/c1-11(2)8-3-4-9-7(5-8)6-12-10-9/h3-6H,1-2H3

InChI Key

PMBGBWGQSCMJCG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=CON=C2C=C1

Origin of Product

United States

Preparation Methods

Metal-Free Cyclization Approaches

Recent literature emphasizes metal-free synthetic routes to isoxazoles, which are advantageous due to lower toxicity and cost. For example, the reaction of nitroalkanes with alkynes in the presence of bases like potassium carbonate and phase-transfer catalysts can yield isoxazole derivatives under mild conditions. Although this method is more general for isoxazole formation, it can be adapted for benzo[c]isoxazole frameworks by selecting appropriate aromatic precursors.

Alkylation of Amines

The N,N-dimethylamino group can be introduced by alkylation of primary or secondary amines. Alkylation of amines with methyl halides or dimethyl sulfate is a classical method, but direct alkylation often leads to mixtures of mono-, di-, and tri-alkylated products. Therefore, controlled stepwise alkylation or reductive amination with formaldehyde and dimethylamine is preferred to obtain N,N-dimethyl substitution selectively.

Specific Preparation Methods for N,N-Dimethylbenzo[c]isoxazol-5-amine

While direct literature on this compound is limited, analogous preparation methods for isoxazol-5-amines and their N,N-dimethyl derivatives provide a reliable basis.

Synthesis via Nucleophilic Aromatic Substitution and Subsequent Alkylation

  • Step 1: Formation of 5-Aminobenzo[c]isoxazole

    The benzo[c]isoxazole core with an amino group at the 5-position can be synthesized by nitration of benzo[c]isoxazole followed by catalytic hydrogenation to reduce the nitro group to an amine.

  • Step 2: N,N-Dimethylation of the Amino Group

    The 5-aminobenzo[c]isoxazole is then subjected to methylation using formaldehyde and formic acid (Eschweiler–Clarke reaction) or via reductive amination with formaldehyde and a reducing agent such as sodium cyanoborohydride to yield this compound.

Alternative Route: Direct Introduction of N,N-Dimethylamino Group via Lithiation and Electrophilic Substitution

A more advanced method involves lithiation of the isoxazole ring at the 5-position followed by reaction with electrophilic methylating agents:

  • Step 1: Treatment of benzo[c]isoxazole with a strong base such as n-butyllithium at low temperature to generate the 5-lithio intermediate.

  • Step 2: Quenching with dimethylformamide or methylating agents to introduce the N,N-dimethylamino substituent.

This method requires strict temperature control and anhydrous conditions but can provide high regioselectivity and yield.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Nitration + Reduction + Alkylation (Eschweiler–Clarke) HNO3/H2SO4 (nitration), H2/Pd (reduction), formaldehyde/formic acid (alkylation) 50-70 Simple, uses common reagents Multi-step, moderate yield
Lithiation + Electrophilic Methylation n-Butyllithium, methylating agent, low temp (-70°C) 60-80 High regioselectivity, good yield Requires strict anhydrous, low temp
Metal-free Cyclization + Alkylation Nitroalkane, alkyne, K2CO3, 18-crown-6, methylation reagents 40-60 Metal-free, mild conditions Less direct for N,N-dimethylation

Detailed Research Findings

  • Alkylation of Amines: Alkylation of primary amines to secondary and tertiary amines is well-documented, with the Eschweiler–Clarke reaction providing a clean route to N,N-dimethylamines without over-alkylation.

  • Lithiation Techniques: The use of n-butyllithium for regioselective lithiation of heteroaromatic compounds such as isoxazoles is established, enabling subsequent electrophilic substitution to introduce alkyl groups at specific positions.

  • Metal-Free Isoxazole Synthesis: Metal-free methods using nitroalkanes and alkynes under basic conditions have been shown to efficiently construct isoxazole rings, which can be functionalized further to introduce amino substituents.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylbenzo[c]isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N,N-dimethylbenzo[c]isoxazol-5-one, while reduction could produce this compound derivatives with reduced functional groups .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Benzoisoxazol-5-amine Derivatives

Compound Name Substituents Biological/Synthetic Relevance Key Findings References
N,N-Dimethylbenzo[c]isoxazol-5-amine 5-(N,N-dimethylamino), benzo[c]isoxazole BRD4 inhibition, synthetic intermediate Occupies KAc binding site in BRD4(1)
3-Ethyl-6-methoxybenzo[d]isoxazol-5-amine 3-ethyl, 6-methoxy, benzo[d]isoxazole BRD4 inhibitor ΔTm = 7.2°C (BRD4 binding)
N-Benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine N-benzyl, 3,6-dimethyl TRIM24 bromodomain inhibitor IC₅₀ = 0.12 µM (anti-cancer activity)
N-Ethyl-3-phenylisoxazol-5-amine N-ethyl, 3-phenyl Enantioselective catalysis 91–93% ee in heterotriarylmethane synthesis
3-(3-Morpholinophenyl)isoxazol-5-amine 3-morpholino, 3-phenyl Not reported Purity: 98% (synthetic utility)

Physicochemical Properties

  • Electronic Effects :
    • Electron-withdrawing groups (e.g., trifluoromethyl in 3-Methyl-4-(3-(trifluoromethyl)phenyl)isoxazol-5-amine) enhance metabolic stability but may reduce solubility .
    • Methoxy groups (e.g., 6-methoxy in BRD4 inhibitors) improve binding via hydrophobic interactions .

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